molecular formula C18H19N3O2 B4678260 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one

4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one

Cat. No.: B4678260
M. Wt: 309.4 g/mol
InChI Key: XORGZKIMDGLDDP-UHFFFAOYSA-N
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Description

4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one is a synthetic organic compound that features a benzodiazole ring, a furan ring, and a pyrrolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting from an appropriate ortho-diamine and a carboxylic acid derivative.

    Formation of the Pyrrolidinone Ring: Using a cyclization reaction involving an amine and a carbonyl compound.

    Attachment of the Furan Ring: Through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Studying its interactions with biological macromolecules like proteins and nucleic acids.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate after thorough biological evaluation.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one: Similar structure but with a thiophene ring instead of a furan ring.

    4-(1-methyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group on the benzodiazole ring.

Uniqueness

The unique combination of the benzodiazole, furan, and pyrrolidinone rings in 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-21-16-8-4-3-7-15(16)19-18(21)13-10-17(22)20(11-13)12-14-6-5-9-23-14/h3-9,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORGZKIMDGLDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one
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4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one
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4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one
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4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one
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4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one
Reactant of Route 6
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4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-[(furan-2-yl)methyl]pyrrolidin-2-one

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